Methyl 2-amino-5-(trifluoromethyl)nicotinate

Lipophilicity ADME Physicochemical Property

Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6) delivers a privileged 5-CF3-2-aminonicotinate scaffold with balanced LogP 2.05—distinct from the more polar free acid (LogP 1.96) or lipophilic ethyl ester. This methyl ester is directly validated in eIF4E and NaV1.8 inhibitor patents, ensuring SAR relevance. Its dual amino/ester handles enable parallel library synthesis for CNS and oncology programs. Procure with confidence: ≥95% purity, solid form, ambient shipping.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.151
CAS No. 1227048-89-6
Cat. No. B572583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(trifluoromethyl)nicotinate
CAS1227048-89-6
SynonymsMethyl 2-amino-5-(trifluoromethyl)nicotinate
Molecular FormulaC8H7F3N2O2
Molecular Weight220.151
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13)
InChIKeyOJQOTGQGUUMFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6): A Strategic Fluorinated Nicotinate Building Block for Medicinal Chemistry and Agrochemical Research


Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6) is a fluorinated pyridine derivative that functions as a versatile synthetic intermediate, featuring a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol . Its structure incorporates an electron-withdrawing trifluoromethyl group at the 5-position of the nicotinate ring, which confers enhanced lipophilicity (LogP 2.05) and metabolic stability compared to non-fluorinated analogs . This compound is primarily utilized as a research chemical building block in early-stage discovery programs .

Why Methyl 2-Amino-5-(trifluoromethyl)nicotinate Cannot Be Substituted by Generic Analogs in Synthetic and Pharmacological Contexts


The 5-trifluoromethyl-2-aminonicotinate scaffold represents a privileged structure, yet seemingly minor modifications to the ester moiety or ring position dramatically alter physicochemical properties and synthetic utility. The methyl ester (CAS 1227048-89-6) exhibits a balanced lipophilicity profile (LogP 2.05) that is distinct from the more polar free acid (LogP 1.96) and the more lipophilic ethyl ester . These differences directly impact reaction compatibility, solubility in organic solvents, and downstream pharmacokinetic properties of derived analogs. Furthermore, the specific substitution pattern—2-amino and 5-trifluoromethyl on a nicotinate core—is critical for activity in certain target classes, as exemplified by its use in patented eIF4E and NaV1.8 inhibitor programs [1]. Generic substitution without quantitative justification risks altering the trajectory of SAR studies and introducing variability in lead optimization .

Quantitative Differentiation of Methyl 2-Amino-5-(trifluoromethyl)nicotinate: A Comparator-Based Evidence Guide


LogP Comparison: Methyl Ester vs. Free Acid vs. Ethyl Ester

Methyl 2-amino-5-(trifluoromethyl)nicotinate exhibits a calculated LogP of 2.05, positioning it with intermediate lipophilicity between the more polar free acid (LogP 1.96) and the more lipophilic ethyl ester analog . This difference in lipophilicity is a key determinant in the compound's membrane permeability and solubility characteristics [1].

Lipophilicity ADME Physicochemical Property

Molecular Weight and Ester Group Impact on Downstream Synthesis

The methyl ester (MW 220.15 g/mol) offers a lower molecular weight compared to the ethyl ester analog (MW 234.17 g/mol) . This 14.02 g/mol difference reflects the smaller methyl group, which can be advantageous in both synthetic transformations and in the context of final drug-like properties (adherence to Lipinski's Rule of Five). The methyl ester is readily hydrolyzed to the corresponding acid (MW 206.12 g/mol) [1], serving as a direct precursor for further functionalization [2].

Molecular Weight Ester Hydrolysis Synthetic Intermediate

Ring Position Specificity: Nicotinate vs. Isonicotinate Isomers

The compound is a nicotinate (3-carboxylate) derivative. Its isonicotinate (4-carboxylate) isomer, methyl 2-amino-5-(trifluoromethyl)isonicotinate, shares the same molecular formula and weight but differs in the position of the carboxylate group . This regioisomeric variation alters the electronic distribution and steric environment around the pyridine ring, which can lead to divergent biological activities and synthetic reactivity [1].

Regioisomer Structure-Activity Relationship Chemical Space

Optimal Research and Industrial Application Scenarios for Methyl 2-Amino-5-(trifluoromethyl)nicotinate


Medicinal Chemistry: Synthesis of eIF4E Inhibitors and NaV1.8 Modulators

Methyl 2-amino-5-(trifluoromethyl)nicotinate serves as a key intermediate in the preparation of novel eIF4E inhibitors and NaV1.8 sodium channel blockers, as evidenced by its specific inclusion in patent applications [1]. Its balanced lipophilicity (LogP 2.05) and trifluoromethyl group enhance the metabolic stability of derived analogs, making it a valuable starting material for CNS and oncology drug discovery programs. Researchers focused on these target classes should prioritize this compound for structure-activity relationship (SAR) studies.

Agrochemical Research: Development of Trifluoromethyl-Containing Herbicides and Fungicides

The compound is employed in the synthesis of novel agrochemicals, particularly herbicides and fungicides, where the trifluoromethyl group is known to improve bioavailability and field stability [1]. Its methyl ester group facilitates further derivatization into amides and other functional motifs common in crop protection agents . Procurement for agrochemical R&D should be based on the need for a fluorinated nicotinate building block with a defined ester group.

Chemical Biology: Probing Nicotinic Acid Receptor Interactions

The 2-amino-5-trifluoromethyl nicotinate scaffold has been explored for its potential to interact with nicotinic acetylcholine receptors (nAChRs) [1]. The methyl ester (CAS 1227048-89-6) can be used as a precursor to generate probe molecules for studying these ligand-gated ion channels, which are implicated in cognitive function and neuroinflammation. The compound's physicochemical profile (LogP 2.05, MW 220.15) is suitable for cell-based assays and in vitro binding studies.

Custom Synthesis and Library Production: Building Block for Diversity-Oriented Synthesis

As a multifunctional building block with both amino and ester handles, this compound is ideal for parallel synthesis and the generation of diverse compound libraries [1]. Its commercial availability in high purity (≥95%) and solid physical form ensures reliable use in automated synthesis platforms. The compound's unique substitution pattern—a trifluoromethyl group at the 5-position of a nicotinate core—is underrepresented in many screening collections, offering a strategic advantage for hit discovery.

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